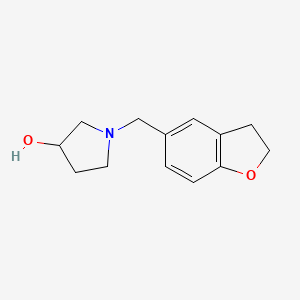

1-((2,3-Dihidrobenzofuran-5-il)metil)pirrolidin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofurans has been achieved through several methods. One method involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another method involves a highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones .

Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

5-DBFPV (also known as 5-dihydrobenzofuranpyrovalerone and 3-desoxy-MDPV) is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydrobenzofuran .

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Se ha informado que los derivados de DHB exhiben actividad antitumoral . Se han utilizado en el diseño de bibliotecas de compuestos pequeños para posibles tratamientos contra el cáncer . Por ejemplo, el análogo de benzofurano oxazolidina ha mostrado actividad antiproliferativa, jugando un papel importante en el tratamiento de tumores .

Actividad Antibacteriana

Los derivados de DHB han demostrado propiedades antibacterianas . Se han utilizado como posibles agentes terapéuticos contra diversos patógenos bacterianos .

Actividad Antioxidante

Estos compuestos han mostrado propiedades antioxidantes . Potencialmente se pueden utilizar en el tratamiento de enfermedades causadas por estrés oxidativo .

Actividad Antiviral

Se ha descubierto que los derivados de DHB tienen actividades antivirales . Por ejemplo, se ha descubierto un nuevo compuesto macrocíclico de benzofurano con actividad antiviral contra la hepatitis C .

Actividad Antiinflamatoria

Los derivados de DHB han mostrado actividades antiinflamatorias . Potencialmente se pueden utilizar en el tratamiento de enfermedades inflamatorias .

Actividad Antiparasitaria

Los derivados de DHB han demostrado propiedades antiparasitarias . Potencialmente se pueden utilizar en el tratamiento de infecciones parasitarias .

Actividad Antiagregación de Amiloide

Se ha encontrado que un análogo de benzofurano activo por vía oral y permeable a la barrera hematoencefálica exhibe una potente actividad antiagregación de amiloide, proporcionando un tratamiento alternativo para la enfermedad de Alzheimer .

Actividad Insecticida

Los productos naturales de DHB han mostrado actividad insecticida . Potencialmente se pueden utilizar en el desarrollo de nuevos insecticidas .

Mecanismo De Acción

Target of Action

It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DHP has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is relatively inexpensive. In addition, it is widely available and can be purchased from a variety of suppliers. However, there are some limitations to using DHP in experiments. It can be difficult to accurately measure its concentrations in solution, and it can be difficult to predict its effects on biochemical and physiological processes.

Direcciones Futuras

The future of DHP research is promising. Its wide range of applications in the scientific research field make it an ideal compound for further study. Possible future directions include further research into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential uses in drug discovery and development. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.

Análisis Bioquímico

Cellular Effects

The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic processes and alter the activity of signaling molecules, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-3-5-14(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12,15H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCYQQDWLVMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)

![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)

![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)

![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)

![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)

![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)

![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)

![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)